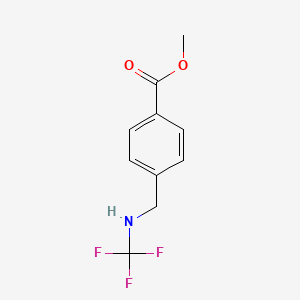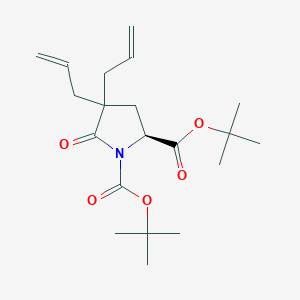![molecular formula C13H24N2O3SSi B13963786 Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate CAS No. 907545-48-6](/img/structure/B13963786.png)
Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a silyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of the hydroxyl group with a silyl protecting group, followed by the formation of the thiazole ring through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions. The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. The silyl ether group can be hydrolyzed under physiological conditions, releasing the active compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylthiazole: Lacks the silyl ether and ester groups, making it less versatile in chemical reactions.
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole: Similar structure but lacks the amino group, reducing its potential for biological interactions.
Eigenschaften
CAS-Nummer |
907545-48-6 |
|---|---|
Molekularformel |
C13H24N2O3SSi |
Molekulargewicht |
316.49 g/mol |
IUPAC-Name |
ethyl 2-amino-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3SSi/c1-7-17-11(16)10-9(15-12(14)19-10)8-18-20(5,6)13(2,3)4/h7-8H2,1-6H3,(H2,14,15) |
InChI-Schlüssel |
QUISMIBDDAHNRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)N)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


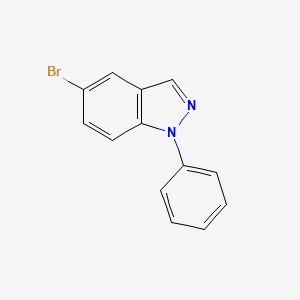
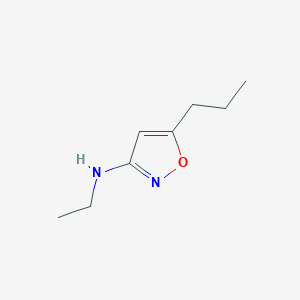
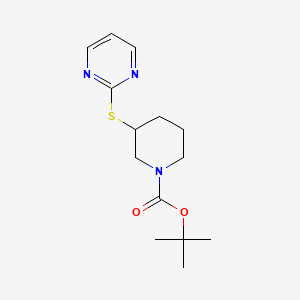
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
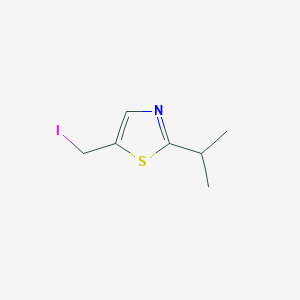
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

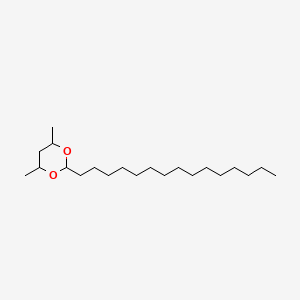
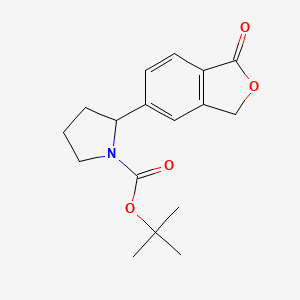


![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
